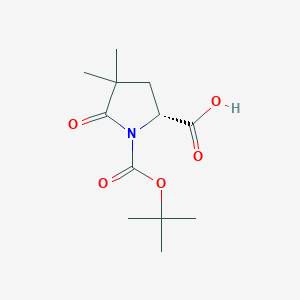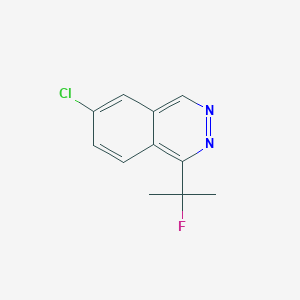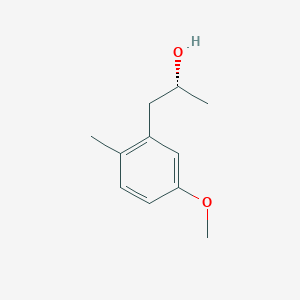
Methyl 4-(tetrahydro-2H-pyran-2-yloxy)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(tetrahydro-2H-pyran-2-yloxy)butanoate is an organic compound with the molecular formula C10H18O4 and a molecular weight of 202.25 . This compound is known for its unique structure, which includes a butanoic acid backbone and a tetrahydro-2H-pyran-2-yl group attached via an oxygen atom. It is commonly used in various chemical and industrial applications due to its reactivity and functional properties.
Métodos De Preparación
The synthesis of Methyl 4-(tetrahydro-2H-pyran-2-yloxy)butanoate typically involves the esterification of butanoic acid with methanol in the presence of an acid catalyst . The reaction conditions often include heating the mixture under reflux to drive the reaction to completion. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Análisis De Reacciones Químicas
Methyl 4-(tetrahydro-2H-pyran-2-yloxy)butanoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Methyl 4-(tetrahydro-2H-pyran-2-yloxy)butanoate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which Methyl 4-(tetrahydro-2H-pyran-2-yloxy)butanoate exerts its effects involves its ability to participate in various chemical reactions. The ester group can undergo hydrolysis to form butanoic acid and methanol, which can further react with other compounds . The tetrahydro-2H-pyran-2-yl group provides additional reactivity, allowing the compound to interact with different molecular targets and pathways .
Comparación Con Compuestos Similares
Similar compounds to Methyl 4-(tetrahydro-2H-pyran-2-yloxy)butanoate include:
Butanoic acid, (tetrahydro-2-furanyl)methyl ester: This compound has a similar structure but with a tetrahydrofuran ring instead of a tetrahydropyran ring.
Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-: This compound has an aldehyde group instead of an ester group.
The uniqueness of this compound lies in its specific ester and tetrahydropyran functional groups, which provide distinct reactivity and applications compared to its analogs .
Propiedades
Fórmula molecular |
C10H18O4 |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
methyl 4-(oxan-2-yloxy)butanoate |
InChI |
InChI=1S/C10H18O4/c1-12-9(11)5-4-8-14-10-6-2-3-7-13-10/h10H,2-8H2,1H3 |
Clave InChI |
GCDDWHAOKKZJLL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCOC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(2-Methyl-propane-2-sulfinylamino)-ethyl]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B8316241.png)



![(3R,3aR,6R,6aR)-6-methylhexahydro-2H-furo[3,2-b]pyrrol-3-ol](/img/structure/B8316262.png)
![{3-Bromothieno[2,3-b]pyridin-2-yl}methanol](/img/structure/B8316268.png)








